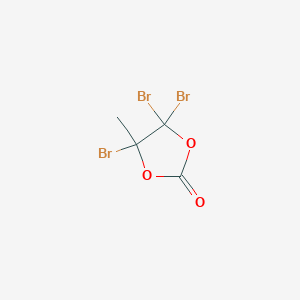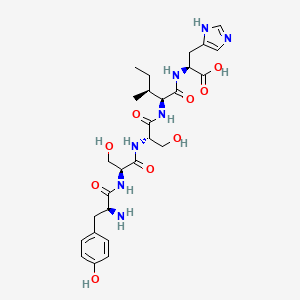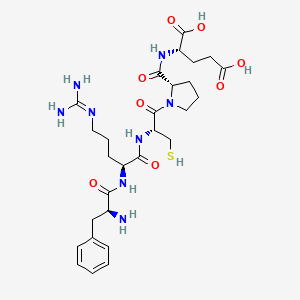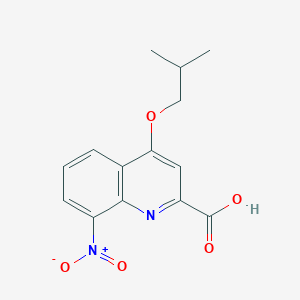
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a carboxylic acid group at position 2, a 2-methylpropoxy group at position 4, and a nitro group at position 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the desired position. This is followed by the introduction of the 2-methylpropoxy group through an etherification reaction. Finally, the carboxylic acid group is introduced via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The 2-methylpropoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Conversion to 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-amino-.
Reduction: Formation of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-hydroxy-.
Substitution: Various alkoxy-substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Quinolinecarboxylic acid: Lacks the 2-methylpropoxy and nitro groups.
4-Quinolinecarboxylic acid: Lacks the 2-methylpropoxy and nitro groups.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group.
Uniqueness
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro- is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential biological activities compared to its simpler analogs.
Propriétés
Numéro CAS |
620169-94-0 |
|---|---|
Formule moléculaire |
C14H14N2O5 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-8-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8(2)7-21-12-6-10(14(17)18)15-13-9(12)4-3-5-11(13)16(19)20/h3-6,8H,7H2,1-2H3,(H,17,18) |
Clé InChI |
UAEQPBSIMWIKQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)

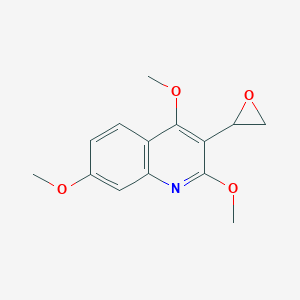
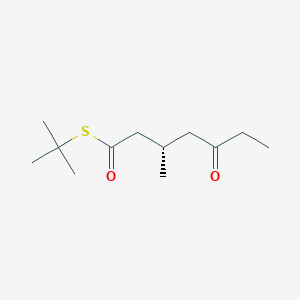
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
